Amino[4-(2-phenylethoxy)phenyl]acetic acid
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Overview
Description
Amino[4-(2-phenylethoxy)phenyl]acetic acid is an organic compound with a complex structure that includes both amino and phenylethoxy groups
Preparation Methods
The synthesis of Amino[4-(2-phenylethoxy)phenyl]acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(2-phenylethoxy)benzaldehyde with glycine in the presence of a catalyst to form the desired product. Industrial production methods may vary, but they generally involve similar reaction pathways with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Amino[4-(2-phenylethoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Amino[4-(2-phenylethoxy)phenyl]acetic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Amino[4-(2-phenylethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Amino[4-(2-phenylethoxy)phenyl]acetic acid can be compared with other similar compounds, such as:
4-Aminophenylacetic acid: This compound has a similar structure but lacks the phenylethoxy group, which can result in different chemical and biological properties.
Phenylethylamine derivatives: These compounds share the phenylethylamine backbone but may have different substituents, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
2-amino-2-[4-(2-phenylethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)13-6-8-14(9-7-13)20-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHONQAMLVHSTGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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